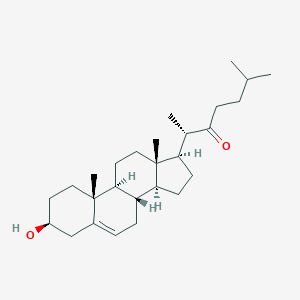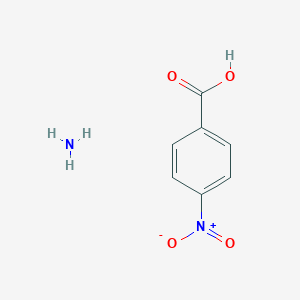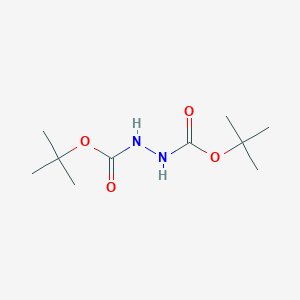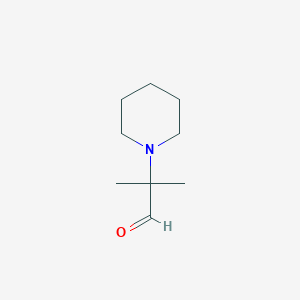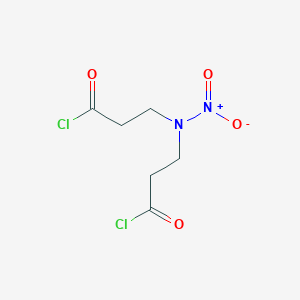
Propanoyl chloride, 3,3'-(nitroimino)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoyl chloride, 3,3'-(nitroimino)bis- is a chemical compound that is widely used in scientific research. It is also known as PIC-NHNH and has the chemical formula C6H6ClN3O4. This compound is a nitroimine and is a derivative of propanoyl chloride. It is used in various research applications due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of propanoyl chloride, 3,3'-(nitroimino)bis- is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also believed to be involved in the formation of various intermediates in chemical reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of propanoyl chloride, 3,3'-(nitroimino)bis-. It is believed to be toxic and can cause irritation to the skin and eyes. It is also believed to be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
Propanoyl chloride, 3,3'-(nitroimino)bis- has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also readily available and relatively inexpensive. However, it is toxic and should be handled with care. It is also sensitive to moisture and should be stored in a dry environment.
Orientations Futures
There are several future directions for research on propanoyl chloride, 3,3'-(nitroimino)bis-. One potential area of research is the development of new synthesis methods for this compound. Another potential area of research is the investigation of its mechanism of action and its role in various chemical reactions. Additionally, further research is needed to determine the potential applications of this compound in various industries, such as the production of explosives and propellants.
Méthodes De Synthèse
Propanoyl chloride, 3,3'-(nitroimino)bis- is synthesized by the reaction of propanoyl chloride with hydroxylamine hydrochloride and sodium nitrite in the presence of acetic acid. The reaction yields PIC-NHNH as a yellow crystalline solid.
Applications De Recherche Scientifique
Propanoyl chloride, 3,3'-(nitroimino)bis- is used in various scientific research applications. It is commonly used as a reagent in the synthesis of various other compounds. It is also used as a catalyst in various chemical reactions. Additionally, it is used in the production of explosives and propellants.
Propriétés
Numéro CAS |
15618-76-5 |
|---|---|
Nom du produit |
Propanoyl chloride, 3,3'-(nitroimino)bis- |
Formule moléculaire |
C6H8Cl2N2O4 |
Poids moléculaire |
243.04 g/mol |
Nom IUPAC |
3-[(3-chloro-3-oxopropyl)-nitroamino]propanoyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O4/c7-5(11)1-3-9(10(13)14)4-2-6(8)12/h1-4H2 |
Clé InChI |
QRYWNKCZHYEOKG-UHFFFAOYSA-N |
SMILES |
C(CN(CCC(=O)Cl)[N+](=O)[O-])C(=O)Cl |
SMILES canonique |
C(CN(CCC(=O)Cl)[N+](=O)[O-])C(=O)Cl |
Autres numéros CAS |
15618-76-5 |
Synonymes |
3,3'-(Nitroimino)bis(propanoic acid chloride) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




